![molecular formula C21H21Cl2NO3 B1359496 3,5-Dichloro-4'-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]benzophenone CAS No. 898758-40-2](/img/structure/B1359496.png)
3,5-Dichloro-4'-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]benzophenone
Overview
Description
3,5-Dichloro-4’-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]benzophenone is a synthetic organic compound with the molecular formula C21H21Cl2NO3. It is characterized by the presence of two chlorine atoms on the benzene ring and a spirocyclic structure containing nitrogen and oxygen atoms. This compound is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dichloro-4’-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]benzophenone typically involves the following steps:
Formation of the spirocyclic intermediate: The spirocyclic structure is formed by reacting a suitable amine with a diol under acidic conditions.
Chlorination: The benzene ring is chlorinated using chlorine gas or a chlorinating agent such as thionyl chloride.
Coupling reaction: The chlorinated benzene ring is coupled with the spirocyclic intermediate using a coupling agent like a Grignard reagent or a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, often involving automated systems for precise control of temperature, pressure, and reagent addition.
Chemical Reactions Analysis
Types of Reactions
3,5-Dichloro-4’-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]benzophenone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chlorine atoms on the benzene ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzophenones with various functional groups.
Scientific Research Applications
Photoprotection
One of the primary applications of 3,5-Dichloro-4'-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]benzophenone is in the field of photoprotection . Benzophenones are well-known for their ability to absorb ultraviolet (UV) light, which makes them valuable in sunscreen formulations and other cosmetic products designed to protect the skin from UV damage. The presence of chlorine atoms in this compound may enhance its UV absorption properties compared to non-chlorinated analogs, potentially offering improved efficacy in protecting against harmful UV radiation .
Materials Science
In materials science, the compound's unique structural features allow it to be incorporated into various polymer matrices to enhance their thermal stability and UV resistance. This application is particularly relevant for outdoor materials exposed to sunlight, where degradation due to UV exposure can lead to significant performance losses. The spirocyclic structure may also impart unique mechanical properties to the materials it is incorporated into .
Pharmaceutical Applications
Research indicates that compounds similar to this compound exhibit significant biological activities, including antimicrobial and antioxidant properties. The polar characteristics introduced by the nitrogen and oxygen atoms in the spirocyclic moiety may facilitate interactions with biological macromolecules such as proteins and nucleic acids .
Case Studies
- Antimicrobial Activity : Preliminary studies have shown that benzophenone derivatives possess antimicrobial properties. The incorporation of the spirocyclic structure may enhance these effects, making it a candidate for further development as an antimicrobial agent .
- Drug Development : The compound's binding affinity with various biological targets has been investigated using advanced techniques like X-ray fluorescence spectrometry. This method allows researchers to estimate binding selectivities and therapeutic indices, crucial for drug development processes .
Mechanism of Action
The mechanism of action of 3,5-Dichloro-4’-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]benzophenone involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows it to fit into binding sites, potentially inhibiting enzyme activity or modulating receptor function. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 3,5-Dichloro-2’-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]benzophenone
- 3,4-Dichloro-2’-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]benzophenone
- 2,3-Dichloro-4’-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]benzophenone
Uniqueness
3,5-Dichloro-4’-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]benzophenone is unique due to its specific substitution pattern on the benzene ring and the presence of the spirocyclic structure. This combination of features imparts distinct chemical and biological properties, making it valuable for various research applications.
Biological Activity
3,5-Dichloro-4'-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]benzophenone is a complex organic compound belonging to the benzophenone class. This compound has garnered interest due to its unique structural features, which suggest potential biological activities. This article explores its biological activity, synthesis, and potential applications based on current research findings.
Chemical Structure and Properties
The molecular formula of this compound is C21H21Cl2NO3, with a molecular weight of approximately 406.31 g/mol. The compound features a benzophenone core with two chlorine substituents at the 3 and 5 positions and a spirocyclic structure that includes nitrogen and oxygen atoms, which may enhance its polar characteristics and biological interactions .
Antimicrobial Properties
Research indicates that compounds with similar structures to this compound exhibit significant antimicrobial activity. For instance, studies on benzophenone derivatives have shown effectiveness against various bacterial strains and fungi. The presence of halogen atoms (like chlorine) in the structure often enhances antimicrobial efficacy due to increased reactivity towards microbial cell components .
Antiviral Potential
Compounds containing the 1,4-dioxa-8-azaspiro structure have been explored for their antiviral properties as well. Preliminary studies suggest activity against viruses such as influenza and coronaviruses, indicating potential for developing new antiviral therapies . The polar nature of the compound may facilitate interactions with viral proteins or nucleic acids.
Antioxidant Activity
Benzophenones are also recognized for their antioxidant properties. The dichloro substitution in this compound may contribute to enhanced radical scavenging activity, making it a candidate for applications in cosmetics and pharmaceuticals aimed at reducing oxidative stress .
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Common methods include:
- Formation of the Benzophenone Core : Starting from appropriate phenolic compounds.
- Chlorination : Introducing chlorine substituents at the 3 and 5 positions.
- Spirocyclic Construction : Incorporating the 1,4-dioxa-8-azaspiro structure through cyclization reactions.
These synthetic pathways are crucial for optimizing yield and purity for biological testing .
Case Studies
Several studies have investigated the biological activity of structurally similar compounds:
Q & A
Q. What are the recommended synthetic routes for preparing 3,5-Dichloro-4'-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]benzophenone?
Level: Basic
Answer:
The compound can be synthesized via a condensation reaction between a 3,5-dichloro-substituted benzophenone derivative and 1,4-dioxa-8-azaspiro[4.5]decane. A general method involves:
- Step 1: Dissolving the benzophenone precursor (e.g., 3,5-dichloro-4-hydroxybenzoic acid derivatives) in absolute ethanol with glacial acetic acid as a catalyst .
- Step 2: Reacting with the spirocyclic amine component under reflux (4–6 hours) to form the methylene-linked product.
- Step 3: Purification via solvent evaporation under reduced pressure and recrystallization .
Key Considerations: Optimize molar ratios (typically 1:1) and reaction time to minimize byproducts.
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?
Level: Basic
Answer:
- NMR Spectroscopy: ¹H and ¹³C NMR (e.g., δ 3.93 ppm for spirocyclic ether protons, δ 107.3 ppm for carbonyl carbons) resolve structural features like the spiro linker and benzophenone backbone .
- HRMS: Confirms molecular weight (e.g., [M+H]+ calculated for similar spiro compounds: 435.2642) with high precision .
- X-ray Crystallography: Determines dihedral angles (e.g., ~48.8° between aromatic rings in benzophenone derivatives) and validates spirocyclic geometry .
Methodological Tip: Use CDCl₃ as the solvent for NMR to enhance signal resolution in hydrophobic regions .
Q. How does the spirocyclic 1,4-dioxa-8-azaspiro[4.5]decane moiety influence the compound's pharmacological activity?
Level: Advanced
Answer:
The spiro linker:
- Enhances Binding Affinity: The rigid spiro structure reduces conformational flexibility, improving selectivity for targets like sigma receptors (σ1/σ2R) .
- Modulates Lipophilicity: The 1,4-dioxa group increases solubility, while the azaspiro ring enhances membrane permeability, critical for CNS-targeting agents .
Experimental Validation: Compare IC₅₀ values of spiro-containing analogs vs. linear linkers in enzyme inhibition assays (e.g., HDACs) .
Q. What challenges arise in resolving structural ambiguities using X-ray crystallography for such benzophenone derivatives?
Level: Advanced
Answer:
- Crystal Packing Issues: Bulky substituents (e.g., dichloro groups) disrupt lattice formation. Mitigate by co-crystallizing with small molecules (e.g., DMSO) .
- Twinned Data: High-resolution synchrotron sources (λ = 0.7–1.0 Å) improve data quality. Use SHELXL for refinement, leveraging its robustness with twinned crystals .
- Thermal Motion: Low-temperature data collection (100 K) reduces atomic displacement artifacts .
Q. How can computational methods predict the compound's interaction with histone deacetylases (HDACs)?
Level: Advanced
Answer:
- Docking Studies: Use AutoDock Vina to model the spiro linker’s role in occupying the HDAC active site. Prioritize the Zn²⁺-binding domain for hydroxamic acid derivatives .
- MD Simulations: Simulate ligand-protein stability over 100 ns to assess the impact of the 1,4-dioxa group on binding entropy .
- QSAR Models: Corrogate spiro linker length with IC₅₀ values from enzymatic assays to predict inhibitory potency .
Q. What strategies are recommended for analyzing metabolic stability in vitro?
Level: Advanced
Answer:
- Hepatic Microsome Assays: Incubate the compound with rat/human liver microsomes (1 mg/mL) and NADPH. Monitor degradation via LC-MS/MS over 60 minutes .
- CYP450 Inhibition Screening: Use fluorogenic substrates (e.g., CYP3A4: BFC) to assess competitive inhibition. Calculate Ki values from dose-response curves .
- Metabolite ID: Employ high-resolution mass spectrometry (HRMS) with data-dependent acquisition (DDA) to detect phase I/II metabolites .
Q. How does the 3,5-dichloro substitution impact UV/Vis spectral properties?
Level: Basic
Answer:
- Absorption Peaks: The electron-withdrawing Cl groups redshift the π→π* transition (λmax ~280–320 nm) compared to unsubstituted benzophenones .
- Solvent Effects: Polar solvents (e.g., methanol) cause bathochromic shifts due to hydrogen bonding with carbonyl oxygen .
Experimental Protocol: Record spectra in ethanol (0.1 mM) using a quartz cuvette (1 cm path length) .
Q. What are the best practices for ensuring reproducibility in biological assays involving this compound?
Level: Advanced
Answer:
- Stock Solution Stability: Store aliquots in DMSO at −80°C (≤3 months). Avoid freeze-thaw cycles to prevent precipitation .
- Cell Viability Controls: Include cisplatin (positive control) and DMSO vehicle (negative control) in cytotoxicity assays (e.g., MTT) .
- Batch-to-Batch Consistency: Validate purity (>95%) via HPLC (C18 column, acetonitrile/water gradient) before assays .
Properties
IUPAC Name |
(3,5-dichlorophenyl)-[4-(1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl)phenyl]methanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21Cl2NO3/c22-18-11-17(12-19(23)13-18)20(25)16-3-1-15(2-4-16)14-24-7-5-21(6-8-24)26-9-10-27-21/h1-4,11-13H,5-10,14H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GMAXZHMSGIENNZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12OCCO2)CC3=CC=C(C=C3)C(=O)C4=CC(=CC(=C4)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21Cl2NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40642882 | |
Record name | (3,5-Dichlorophenyl){4-[(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methyl]phenyl}methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40642882 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
406.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898758-40-2 | |
Record name | (3,5-Dichlorophenyl){4-[(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methyl]phenyl}methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40642882 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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